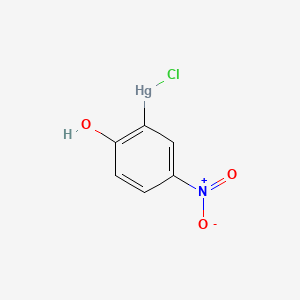

2-Chloromercuri-4-nitrophenol

Description

BenchChem offers high-quality 2-Chloromercuri-4-nitrophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloromercuri-4-nitrophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

chloro-(2-hydroxy-5-nitrophenyl)mercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4NO3.ClH.Hg/c8-6-3-1-5(2-4-6)7(9)10;;/h1-3,8H;1H;/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIMWCINSBRXAQH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[Hg]Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClHgNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0067002 | |

| Record name | Mercury, chloro(2-hydroxy-5-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24579-90-6 | |

| Record name | Chloro(2-hydroxy-5-nitrophenyl)mercury | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24579-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloromercuri-4-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024579906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercury, chloro(2-hydroxy-5-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mercury, chloro(2-hydroxy-5-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 2-Chloro-4-nitrophenol

A Note to the Reader: The following technical guide provides comprehensive information on 2-Chloro-4-nitrophenol . Initial searches for "2-Chloromercuri-4-nitrophenol" yielded limited data, suggesting it may be a less common or well-documented compound. Given the similarity in nomenclature and the extensive available data for 2-Chloro-4-nitrophenol, this guide has been developed on the assumption that this was the intended compound of interest for research and drug development professionals.

Introduction

2-Chloro-4-nitrophenol is a halogenated aromatic organic compound that holds significance as a versatile intermediate in the synthesis of a variety of commercially important products. Its chemical structure, featuring a phenol ring substituted with a chlorine atom and a nitro group, imparts a unique reactivity profile that is leveraged in the production of dyes, pesticides, and pharmaceuticals. This guide offers a detailed exploration of the chemical and physical properties, synthesis, reactivity, and applications of 2-Chloro-4-nitrophenol, with a particular focus on its relevance to researchers and professionals in drug development.

Chemical and Physical Properties

2-Chloro-4-nitrophenol is a white to beige crystalline solid at room temperature.[1][2] The presence of the electron-withdrawing nitro group and the chloro substituent significantly influences its acidity and reactivity.

| Property | Value | Reference |

| Molecular Formula | C6H4ClNO3 | [3] |

| Molecular Weight | 173.55 g/mol | [3] |

| CAS Number | 619-08-9 | [4][5] |

| Melting Point | 105-106 °C | [1][6] |

| Boiling Point | 290.6 ± 25.0 °C (Predicted) | [1][3] |

| Appearance | White to beige crystalline powder or crystals | [1][2] |

| Solubility | Slightly soluble in water; soluble in ether, methanol, chloroform | [1] |

| pKa | 5.43 ± 0.22 (Predicted) | [1][2] |

| LogP | 2.55 | [1][2] |

Synthesis of 2-Chloro-4-nitrophenol

The primary industrial synthesis of 2-Chloro-4-nitrophenol involves the chlorination of 4-nitrophenol. Several methods have been developed to achieve this transformation with high yield and purity.

Chlorination of 4-Nitrophenol with Gaseous Chlorine

One established method involves the direct chlorination of 4-nitrophenol using chlorine gas in the presence of an aqueous hydrochloric acid solution.[7] This process is typically carried out at elevated temperatures where 4-nitrophenol is in a molten state to ensure efficient reaction kinetics.[7]

Oxychlorination using Hydrogen Peroxide

An alternative and more technologically advanced method involves the oxychlorination of 4-nitrophenol.[8] This approach utilizes hydrochloric acid in the presence of an oxidizing agent, such as hydrogen peroxide, to generate the active chlorinating species in situ.[8] This method avoids the direct handling of hazardous chlorine gas and can lead to higher yields and purity of the final product.[8]

Experimental Protocol: Oxychlorination of 4-Nitrophenol[10]

-

Reaction Setup: In a well-ventilated fume hood, a mixture of 25 g (0.18 mol) of 4-nitrophenol, 50 ml of water, and 125 ml of concentrated hydrochloric acid (35-38%) is prepared in a suitable reaction vessel equipped with a stirrer and a cooling system.

-

Addition of Oxidizing Agent: An equivalent amount (0.18 mol) of hydrogen peroxide (19-30%) is added to the suspension with continuous stirring.

-

Temperature Control: The temperature of the reaction mixture is maintained at 30°C using a cold water bath.

-

Reaction Time: After the addition of the hydrogen peroxide is complete, the mixture is stirred for an additional 3 hours.

-

Isolation and Purification: The resulting solid is collected by filtration and washed with cold water. The crude product is then dried to yield 2-Chloro-4-nitrophenol. The reported yield for this method is 83%.[8]

Caption: Synthesis workflow for 2-Chloro-4-nitrophenol via oxychlorination.

Reactivity and Chemical Behavior

The chemical reactivity of 2-Chloro-4-nitrophenol is dictated by the interplay of the hydroxyl, chloro, and nitro functional groups.

-

Acidity: The phenolic hydroxyl group is acidic, and its acidity is enhanced by the electron-withdrawing effects of the nitro and chloro groups.

-

Electrophilic Aromatic Substitution: The benzene ring is deactivated towards further electrophilic substitution due to the presence of the nitro group. However, under forcing conditions, reactions such as further chlorination to 2,6-dichloro-4-nitrophenol can occur.[9]

-

Nucleophilic Aromatic Substitution: The chlorine atom can be displaced by strong nucleophiles, although this reaction is less facile than in other activated aromatic systems.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, forming 2-chloro-4-aminophenol, a key intermediate in the synthesis of various dyes and pharmaceuticals.

-

Reaction with Alkylating Agents: The phenolic hydroxyl group can be alkylated to form the corresponding ether. For example, it reacts with dimethyl sulfate to produce 2-chloro-4-nitro-anisole.[1][2]

Applications in Research and Drug Development

2-Chloro-4-nitrophenol serves as a crucial building block in organic synthesis and has found applications in various fields, including the pharmaceutical industry.

-

Antifungal Agent: It is the active ingredient in the antifungal medication Nitrofungin, which is used to treat fungal skin infections.[8][10]

-

Intermediate in Synthesis: It is a precursor for the synthesis of more complex molecules. For instance, its derivatives are used in the development of dyes and plastics.[1][6]

-

Bioremediation Research: Studies have investigated the biodegradation of 2-Chloro-4-nitrophenol by various microorganisms, which is relevant for the remediation of contaminated sites.[11][12]

-

Drug Discovery: The structural motif of 2-Chloro-4-nitrophenol can be found in molecules explored in drug discovery programs. Halogenated phenols are a common feature in many biologically active compounds.[13]

Sources

- 1. 2-Chloro-4-nitrophenol Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. 2-Chloro-4-nitrophenol CAS#: 619-08-9 [m.chemicalbook.com]

- 3. 2-Chloro-4-nitrophenol | CAS#:619-08-9 | Chemsrc [chemsrc.com]

- 4. fishersci.com [fishersci.com]

- 5. Phenol, 2-chloro-4-nitro- [webbook.nist.gov]

- 6. 2-Chloro-4-nitrophenol | 619-08-9 [chemicalbook.com]

- 7. US2629745A - Process for preparing 2-chloro-4-nitrophenol - Google Patents [patents.google.com]

- 8. RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. Phenol, 2-chloro-4-nitro- [webbook.nist.gov]

- 11. Cathodic reduction characteristics of 2-chloro-4-nitrophenol in microbial electrolysis cell [eeer.org]

- 12. Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800 | PLOS One [journals.plos.org]

- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2-Chloro-4-nitrophenol

A Note on Chemical Identity: Initial searches for "2-Chloromercuri-4-nitrophenol" did not yield substantive data, suggesting it may be an exceptionally rare or legacy chemical name. The data presented in this guide pertains to the well-documented and structurally related compound, 2-Chloro-4-nitrophenol (CAS No. 619-08-9), which is presumed to be the compound of interest for research and development professionals.

Introduction

2-Chloro-4-nitrophenol is a halogenated aromatic organic compound that serves as a crucial intermediate in various synthetic pathways. Its utility in the manufacturing of dyes, agrochemicals, and pharmaceuticals underscores the importance of a thorough understanding of its physical and chemical properties.[1][2] The presence of a hydroxyl group, a nitro group, and a chlorine atom on the benzene ring imparts a unique combination of reactivity and physical characteristics that are critical for its application in synthetic chemistry.[1] This guide provides a comprehensive overview of these properties, supported by experimental protocols and theoretical considerations for researchers and drug development professionals.

Chemical Structure and Identification

A precise understanding of the molecular architecture is fundamental to interpreting the physical properties of 2-Chloro-4-nitrophenol. The ortho-position of the chlorine atom relative to the hydroxyl group, and para-position to the nitro group, dictates its electronic and steric characteristics.

Key Identifiers:

-

IUPAC Name: 2-chloro-4-nitrophenol

-

CAS Number: 619-08-9

-

Molecular Formula: C₆H₄ClNO₃[3]

-

Molecular Weight: 173.55 g/mol

-

SMILES: OC1=CC=C(=O)C=C1Cl[3]

-

InChI Key: BOFRXDMCQRTGII-UHFFFAOYSA-N[3]

Core Physical Properties

The physical state and solubility of 2-Chloro-4-nitrophenol are primary considerations for its handling, storage, and application in reaction systems.

Summary of Physical Data

| Property | Value | Source(s) |

| Appearance | White to pale cream, yellow, or light brown crystalline solid/powder. | [1][3][4] |

| Melting Point | 105-116 °C (range varies by purity) | [3][5][6] |

| Boiling Point | 290.6 °C at 760 mmHg | [5] |

| Density | ~1.554 g/cm³ | [5] |

| Water Solubility | Slightly soluble. | [4][5][7] |

| Organic Solvent Solubility | Soluble in ethanol and acetone; insoluble in non-polar solvents. | [1][4] |

Discussion of Properties

2-Chloro-4-nitrophenol's solid, crystalline nature at room temperature is typical for a substituted aromatic compound of its molecular weight.[1][4] Its melting point has a reported range, which is common due to variances in purity across suppliers.[3][5] The compound's limited solubility in water is a result of the hydrophobic benzene ring and chlorine atom, although the polar nitro and hydroxyl groups allow for some interaction with water molecules through hydrogen bonding.[4] Conversely, it is more readily soluble in moderately polar organic solvents like ethanol and acetone, which can effectively solvate the molecule.[1][4]

Experimental Determination of Physical Properties

Accurate characterization is paramount. The following section outlines standard, self-validating protocols for determining key physical properties in a research setting.

Workflow for Physical Property Determination

Caption: Workflow for the characterization of physical properties.

Protocol 1: Melting Point Determination via Capillary Method

Causality: The melting point is a robust indicator of purity. A sharp melting range (typically < 2°C) suggests a high-purity sample, while a broad or depressed range indicates the presence of impurities.

Methodology:

-

Sample Preparation: Ensure the 2-Chloro-4-nitrophenol sample is completely dry and finely powdered.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20°C below the expected melting point (approx. 105°C).

-

Observation: Decrease the heating rate to 1-2°C per minute. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

-

Reporting: The melting range is reported as T1-T2. For high-purity 2-Chloro-4-nitrophenol, this should be a narrow range within 105-116°C.[3][5]

Protocol 2: Qualitative Solubility Assessment

Causality: Understanding a compound's solubility profile is critical for selecting appropriate solvents for reactions, purifications, and formulations. The "like dissolves like" principle is the guiding factor.

Methodology:

-

Solvent Selection: Prepare a panel of solvents with varying polarities (e.g., water, ethanol, acetone, toluene, hexane).

-

Sample Addition: To 1 mL of each solvent in separate test tubes, add approximately 10 mg of 2-Chloro-4-nitrophenol.

-

Observation: Agitate each mixture vigorously for 1 minute at ambient temperature. Observe and record whether the solid dissolves completely, partially, or not at all.

-

Heating (Optional): Gently warm the mixtures where the compound was sparingly soluble to observe any temperature-dependent solubility changes.

-

Validation: The results should align with known data: slight solubility in water and much greater solubility in polar organic solvents like ethanol and acetone.[1][4]

Synthesis and Purification Overview

The physical properties of the final product are directly influenced by its synthetic route and subsequent purification. A common laboratory-scale synthesis involves the chlorination of p-nitrophenol.[1][5]

Synthetic Pathway Diagram

Caption: Simplified synthesis pathway of 2-Chloro-4-nitrophenol.

The crude product from this reaction is typically a solid that can be purified by recrystallization from a suitable solvent system, such as hot water with a small amount of acetic acid, to yield needle-shaped crystals.[1] The efficiency of this purification step is what ultimately determines the final melting point range and appearance of the compound.

Safety and Handling

2-Chloro-4-nitrophenol is classified as harmful and an irritant.[6]

-

Hazards: Harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry place in a tightly sealed container.[5]

Conclusion

The physical properties of 2-Chloro-4-nitrophenol are well-defined and critical to its successful application in research and industry. Its solid state, distinct melting point, and predictable solubility profile provide a solid foundation for its use as a chemical intermediate. By employing rigorous experimental protocols for characterization, researchers can ensure the quality and suitability of this compound for their specific synthetic needs.

References

-

Solubility of Things. (n.d.). 2-Chloro-4-nitrophenol. Retrieved from solubilityofthings.com. [Link]

-

Home Sunshine Pharma. (n.d.). 2-Chloro-4-nitrophenol CAS 619-08-9. Retrieved from homesunshinepharma.com. [Link]

-

Chemical Point. (n.d.). 2-Chloro-4-nitrophenol. Retrieved from chemicalpoint.com. [Link]

-

PubChem. (n.d.). 4-Nitrobenzyl chloride. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

- Google Patents. (n.d.). US2629745A - Process for preparing 2-chloro-4-nitrophenol.

Sources

- 1. Page loading... [guidechem.com]

- 2. 2-Chloro-4-nitrophenol CAS#: 619-08-9 [m.chemicalbook.com]

- 3. 2-Chloro-4-nitrophenol, 97% 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 2-Chloro-4-nitrophenol CAS 619-08-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. chemicalpoint.eu [chemicalpoint.eu]

- 7. 2-Chloro-4-nitrophenol, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to the Stability and Storage of 2-Chloromercuri-4-nitrophenol

This guide provides a comprehensive overview of the critical considerations for the stability and storage of 2-Chloromercuri-4-nitrophenol, an organomercury compound. Given the limited direct literature on this specific molecule, this document synthesizes established principles from the broader class of arylmercuric halides, contextualized by the electronic impact of the chloro and nitro functional groups. This approach ensures a robust and scientifically grounded framework for researchers, scientists, and professionals in drug development to ensure the integrity and safe handling of this compound.

Introduction to 2-Chloromercuri-4-nitrophenol: A Profile

2-Chloromercuri-4-nitrophenol belongs to the family of organomercury compounds, which are characterized by a covalent bond between a carbon and a mercury atom.[1][2] These compounds, particularly aryl derivatives, have historical significance in organic synthesis and as biocides.[3] The stability of the carbon-mercury (C-Hg) bond is a key determinant of the compound's reactivity and degradation profile. In the case of 2-Chloromercuri-4-nitrophenol, the mercury atom is bonded to a benzene ring that is also substituted with a hydroxyl group, a chlorine atom, and a nitro group. These substituents significantly influence the electronic properties and, consequently, the stability of the C-Hg bond.

The presence of electron-withdrawing groups, such as the nitro group, can impact the stability of aryl halides.[4] While the C-Hg bond is generally stable to air and moisture, it is often sensitive to light.[2][5] The aryl-mercury bond is typically more stable than alkyl-mercury bonds.[6]

Fundamental Chemical and Physical Properties

Table 1: Predicted Physicochemical Properties of 2-Chloromercuri-4-nitrophenol

| Property | Predicted Value/Characteristic | Rationale and Key Considerations |

| Molecular Formula | C₆H₄ClHgNO₃ | Based on the chemical structure. |

| Molecular Weight | 406.15 g/mol | Calculated from the atomic weights of the constituent elements. |

| Appearance | Likely a crystalline solid. | Organomercury compounds are often solids at room temperature.[7] |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents. | The organic aryl structure suggests limited aqueous solubility, a common trait for many organomercurials. |

| Melting Point | Expected to be a relatively high-melting solid. | Arylmercuric halides are typically solids with defined melting points. |

Stability Profile: Factors Influencing Degradation

The long-term stability of 2-Chloromercuri-4-nitrophenol is influenced by several environmental factors. Understanding these will enable the implementation of appropriate storage and handling protocols to minimize degradation and preserve sample integrity.

Thermal Stability

Organomercury compounds can decompose upon heating, often emitting highly toxic mercury fumes.[6] The thermal stability of arylmercuric compounds can be influenced by the substituents on the aromatic ring. The presence of both electron-withdrawing (nitro) and electron-donating (hydroxyl) groups on the phenyl ring of 2-Chloromercuri-4-nitrophenol may affect its decomposition temperature.

Photostability

A critical factor in the stability of organomercury compounds is their sensitivity to light.[2][5] The C-Hg bond can undergo homolytic cleavage upon exposure to ultraviolet (UV) radiation, leading to the formation of radical species and subsequent degradation of the compound. This photosensitivity necessitates stringent protection from light sources during storage and handling.

Hydrolytic Stability

The C-Hg bond in many organomercury compounds is relatively stable towards water and air.[2][8] However, the overall hydrolytic stability of 2-Chloromercuri-4-nitrophenol may be influenced by the pH of the solution and the presence of other reactive species. The phenolic hydroxyl group introduces pH-dependent properties that could potentially influence the stability of the molecule in aqueous environments.

Recommended Storage and Handling Protocols

Given the high toxicity associated with organomercury compounds, adherence to strict safety protocols is non-negotiable.[9][10] Aryl mercury compounds are generally less toxic than their alkyl counterparts, but still pose significant health risks and can cause skin irritation and burns.[6]

Storage Conditions

To maintain the integrity of 2-Chloromercuri-4-nitrophenol, the following storage conditions are recommended:

-

Temperature: Store in a cool, dry place.[1]

-

Atmosphere: Store under an inert atmosphere if possible, although many organomercury compounds are stable in air.[2]

-

Light: Protect from light by storing in amber vials or in a light-proof secondary container.[1][2]

-

Containment: Store in a tightly sealed, upright primary container within a leak-proof secondary container.[1] The storage area should be well-ventilated.

Safe Handling Procedures

All handling of 2-Chloromercuri-4-nitrophenol must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[6]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate chemical-resistant gloves. Nitrile gloves may offer splash protection, but for extensive handling, laminate-style gloves (e.g., Silver Shield/4H) under an outer pair of heavy-duty nitrile or neoprene gloves are recommended.[1][9]

-

Eye Protection: ANSI Z87.1-compliant safety glasses or goggles are mandatory. A face shield should be used if there is a splash hazard.[1]

-

Lab Coat: A standard lab coat should be worn.[1]

-

-

Engineering Controls: A properly functioning chemical fume hood is essential for all manipulations.[6] Safety showers and eyewash stations must be readily accessible.[6]

-

Spill Management: In the event of a spill, evacuate the area immediately and contact the appropriate environmental health and safety (EHS) personnel.[9] Do not attempt to clean up mercury spills without specialized training and equipment.

Diagram 1: Safe Handling Workflow for Organomercury Compounds

A workflow for the safe handling of organomercury compounds.

Analytical Methods for Stability and Purity Assessment

Regular assessment of the purity and stability of 2-Chloromercuri-4-nitrophenol is crucial for research applications. Several analytical techniques can be employed for this purpose.

Chromatographic Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV-Vis or mass spectrometry (MS) detector is a powerful tool for separating the parent compound from potential degradation products. This technique can be used to quantify the purity of the sample over time under different storage conditions.

-

Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS) or an inductively coupled plasma mass spectrometer (GC-ICP-MS), is highly effective for the analysis of organomercury compounds.[11] Derivatization may be necessary to improve the volatility of the analyte.[12]

-

Thin-Layer Chromatography (TLC): TLC can be a rapid and cost-effective method for the qualitative assessment of purity and for monitoring the progress of reactions or degradation.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and confirm the identity of the compound. Changes in the NMR spectrum over time can indicate degradation.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule and may be useful for detecting changes associated with degradation.

Diagram 2: Proposed Stability Testing Workflow

A workflow for assessing the stability of 2-Chloromercuri-4-nitrophenol.

Conclusion

The stability and storage of 2-Chloromercuri-4-nitrophenol are governed by its inherent chemical properties as an arylmercuric halide and the electronic influences of its substituents. While direct data is limited, a conservative approach based on the known behavior of organomercury compounds is essential. Protection from light and elevated temperatures, along with meticulous adherence to safety protocols, are paramount for maintaining the integrity of this compound and ensuring the safety of laboratory personnel. The analytical methods outlined in this guide provide a robust framework for monitoring its stability and purity over time.

References

-

UNC Charlotte. (n.d.). Mercury and Organomercury. Retrieved from [Link]

-

Rutgers University. (n.d.). Standard Operating Procedure for Laboratories: ORGANIC MERCURY COMPOUNDS. Retrieved from [Link]

- Edwardst, S. C., Macleod, C. L., Corns, W. T., Williams, T. P., & Lester, J. N. (1993). Determination of Organomercury and Mercury in Environmental Samples by Flow Injection Atomic Fluorescence Spectrophotometry. International Journal of Environmental Analytical Chemistry, 51(1-4), 183-191.

-

Lawrence Berkeley National Laboratory. (2013, May 20). Mercury and Mercury Compounds Safe Handling Guidelines. Retrieved from [Link]

-

ChemEurope. (n.d.). Organomercury. Retrieved from [Link]

- Abbott, D. C., & Johnson, E. I. (1970). The Examination of Organomercury Compounds and their Formulations by Thin-layer Chromatography. The Analyst, 95(1133), 759-762.

-

Georgia Institute of Technology. (n.d.). Safe Handling of Mercury and Mercury Compounds. Retrieved from [Link]

- Laudal, D. L., Miller, S. J., & Heidt, M. K. (n.d.). Determination of Organomercury Compounds from Microbiologically Mediated Mercury Release Experiments Using Gas Chromatography with Cold Vapor Atomic Fluorescence Detection. UND Scholarly Commons.

- Lundgren, K. D., & Swensson, Å. (1960). On the control and protection of workers handling organic mercury compounds. Hrčak, 10(1), 1-7.

-

SlideShare. (n.d.). Organo mercuary compounds. Retrieved from [Link]

- Zhang, Y., et al. (2019). Cathodic reduction characteristics of 2-chloro-4-nitrophenol in microbial electrolysis cell. Scientific Reports, 9(1), 16894.

-

Chemistry LibreTexts. (2023, May 3). 5.4: Organomercury Compounds. Retrieved from [Link]

- Li, Q., et al. (2019). Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium. Applied and Environmental Microbiology, 85(13), e00551-19.

- Pandey, J., et al. (2018). Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8. AMB Express, 8(1), 54.

- Deacon, G. B., & Smith, R. N. (1981). Organomercury compounds. XXVI. Thermal decomposition of mercuric 2,6-disubstituted benzoates. Australian Journal of Chemistry, 34(9), 1853-1865.

-

Wikipedia. (n.d.). Organomercury chemistry. Retrieved from [Link]

- Kuz'mina, L. G., & Struchkov, Y. T. (1985). Structural Chemistry of Organomercury Compounds. Role of Secondary Interactions.

- Arora, P. K., & Jain, R. K. (2012). Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800. PLoS ONE, 7(6), e38676.

- Aguilar Jr, G., et al. (2022). (A). Degradation of 0.3 mM 2-chloro-4-nitrophenol by selected fungal strains.

-

Wikiwand. (n.d.). Organomercury chemistry. Retrieved from [Link]

-

Grokipedia. (n.d.). Organomercury chemistry. Retrieved from [Link]

-

Quora. (2014, January 5). Are aryl halides more stable than haloalkanes?. Retrieved from [Link]

- National Institute of Standards and Technology. (n.d.). Phenol, 2-chloro-4-nitro-. NIST Chemistry WebBook.

- Google Patents. (n.d.). RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol.

- ChemicalBook. (2025, January 27). 2-Chloro-4-nitrophenol | 619-08-9.

- Sigma-Aldrich. (n.d.). 2-Chloro-4-nitrophenol 97.

- Google Patents. (n.d.). US2629745A - Process for preparing 2-chloro-4-nitrophenol.

- Gage, J. C. (1971). The biotransformation of organomercury compounds. Biochemical Journal, 122(5), 64P-65P.

- Fisher Scientific. (n.d.). 2-Chloro-4-nitrophenol, 97%.

- ChemicalBook. (n.d.). 4-CHLORO-2-NITROPHENOL synthesis.

- Latent Semantic Indexing. (2025, November 29). Organomercury Compounds: Significance and symbolism.

- Fischer, R., et al. (1999). Toxicity of organomercury compounds: bioassay results as a basis for risk assessment. International Journal of Environmental Analytical Chemistry, 74(1-4), 169-181.

- Abbott, D. C., & Johnson, E. I. (1970).

- Howard, J. M., et al. (2023). Stability of the Halide Double Perovskite Cs2AgInBr6.

- Cotta, E., & Meggiolaro, D. (2019). Thermochemical Stability of Hybrid Halide Perovskites. ACS Energy Letters, 4(11), 2634–2643.

Sources

- 1. safety.charlotte.edu [safety.charlotte.edu]

- 2. Organomercury [chemeurope.com]

- 3. grokipedia.com [grokipedia.com]

- 4. quora.com [quora.com]

- 5. Organo mercuary compounds | PPTX [slideshare.net]

- 6. ipo.rutgers.edu [ipo.rutgers.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Organomercury chemistry - Wikipedia [en.wikipedia.org]

- 9. www-group.slac.stanford.edu [www-group.slac.stanford.edu]

- 10. ehs.gatech.edu [ehs.gatech.edu]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. commons.und.edu [commons.und.edu]

Mechanism of Action of 2-Chloromercuri-4-nitrophenol with Thiols: A Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide for Researchers

Abstract

Organomercurial compounds have long been pivotal in biochemical research for their high and specific affinity for sulfhydryl groups. Among them, 2-Chloromercuri-4-nitrophenol, often abbreviated as PCMNP, stands out as a powerful tool for the detection, titration, and characterization of thiols in peptides, proteins, and other biological molecules. Its mechanism of action is rooted in the formation of a stable mercaptide bond between its mercury atom and the sulfur of a thiol. This reaction is accompanied by a distinct shift in the compound's absorption spectrum, a feature conferred by its nitrophenol moiety. This guide provides a detailed exploration of this mechanism, offering field-proven insights into its application, a step-by-step experimental protocol for its use, and the causality behind its utility in research and drug development.

Introduction to Organomercurial Probes

Mercury and its compounds exhibit a remarkably high affinity for sulfhydryl (–SH) groups, a characteristic that has been extensively documented and exploited in biochemistry.[1][2] Organomercurials, which feature at least one mercury-carbon bond, are a class of reagents designed to leverage this affinity for analytical purposes.[3] These compounds react readily and often specifically with the cysteine residues in proteins and low-molecular-weight thiols like glutathione.[2][4] 2-Chloromercuri-4-nitrophenol (PCMNP) is a classic example of such a reagent, combining the potent thiol-reactivity of mercury with a chromophoric reporter group to enable straightforward spectrophotometric analysis. Understanding its precise mechanism of action is crucial for its effective application in quantifying reactive thiols and probing the structure-function relationships of proteins.

Physicochemical Properties of 2-Chloromercuri-4-nitrophenol

To appreciate its mechanism, one must first understand the structure of PCMNP. The molecule consists of a phenol ring substituted with three key groups:

-

A chloromercuri group (-HgCl) : This is the primary reactive site. The mercury atom is electrophilic and is the target for nucleophilic attack by a deprotonated thiol (thiolate).

-

A nitro group (-NO2) : Positioned para to the hydroxyl group, this electron-withdrawing group is the critical chromophore. Its electronic environment is sensitive to changes at the ortho-position, where the mercuri-group is located.

-

A hydroxyl group (-OH) : The acidity of this group influences the solubility and spectral properties of the molecule at different pH values.

These features make PCMNP a water-soluble compound suitable for use in biological buffers and a chromogenic reagent that signals its reaction through a change in color or UV-visible absorbance.[5][6]

The Core Mechanism of Thiol Interaction

The reaction between PCMNP and a thiol (represented as R-SH) is a specific and well-defined chemical event. The process can be broken down into two key aspects: the formation of the mercaptide bond and the resulting spectral change.

Mercaptide Bond Formation

The foundational reaction is a nucleophilic substitution. The sulfhydryl group of a thiol is weakly acidic and exists in equilibrium with its conjugate base, the thiolate anion (R-S⁻). This thiolate is a potent nucleophile.[7] The reaction proceeds as the thiolate attacks the electrophilic mercury atom of PCMNP, displacing the chloride ion and forming a stable mercury-sulfur covalent bond, known as a mercaptide.

R-S⁻ + Cl-Hg-Phenol-NO₂ → R-S-Hg-Phenol-NO₂ + Cl⁻

This reaction is typically very rapid and proceeds with a 1:1 stoichiometry. The high stability of the Hg-S bond drives the reaction to completion, making PCMNP an effective titrant for accessible thiol groups.[1][2]

The Chromophoric Shift

The true utility of PCMNP as an experimental tool lies in its built-in reporting function. The nitrophenol group acts as a chromophore. Prior to reacting with a thiol, the PCMNP molecule has a characteristic absorbance spectrum. Upon formation of the mercaptide bond, the electronic environment of the entire molecule is altered. This perturbation changes the energy required for electronic transitions within the nitrophenol chromophore, resulting in a significant and easily detectable shift in its maximum absorbance wavelength (λmax).

This phenomenon allows a researcher to monitor the reaction's progress in real-time using a spectrophotometer. The increase in absorbance at the new λmax of the product is directly proportional to the concentration of the mercaptide formed, and thus, to the amount of thiol that has reacted. This principle is analogous to other classic thiol reagents like 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), where reaction with a thiol releases a colored product.[8][9]

Visualizing the Mechanism and Experimental Workflow

Diagrams are essential for conceptualizing both the chemical transformation and the practical laboratory steps.

Figure 1: Chemical reaction pathway for PCMNP and a thiol.

Figure 2: A typical experimental workflow for thiol quantification.

Experimental Protocol: Spectrophotometric Quantification of Thiols

This protocol provides a self-validating system for the accurate determination of thiol concentration using PCMNP. The inclusion of a known standard (cysteine) allows for the creation of a standard curve, ensuring the accuracy of measurements for unknown samples.

Reagents and Materials

-

PCMNP Stock Solution: 10 mM PCMNP in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Reaction Buffer: 100 mM Sodium Phosphate, pH 7.5, containing 1 mM EDTA. Causality: A pH of ~7.5 ensures a sufficient population of the more reactive thiolate anion without being so alkaline as to cause hydrolysis of the reagent or sample. EDTA is included to chelate any divalent metal ions that could oxidize the thiols.

-

Thiol Standard: 10 mM Cysteine or Glutathione (GSH) in Reaction Buffer, freshly prepared.

-

Spectrophotometer and UV-transparent cuvettes or microplate reader.

Standard Curve Preparation

-

Prepare a series of dilutions from the 10 mM Thiol Standard in Reaction Buffer to create standards ranging from 0 µM to 500 µM.

-

Prepare a "blank" sample containing only the Reaction Buffer.

Assay Procedure

-

To a 1 mL cuvette, add 950 µL of Reaction Buffer.

-

Add 50 µL of the thiol standard or unknown sample. Mix by gentle inversion.

-

Place the cuvette in the spectrophotometer and zero the instrument at the λmax of the PCMNP-thiol adduct (determined empirically, typically around 410 nm).

-

To initiate the reaction, add 10 µL of the 10 mM PCMNP Stock Solution. Causality: Adding the chromogenic reagent last allows for a clean measurement of the reaction endpoint.

-

Mix immediately and incubate at room temperature for 10 minutes to ensure the reaction goes to completion.

-

Measure the final absorbance at the determined λmax.

-

Repeat for all standards and unknown samples.

Data Analysis

-

Subtract the absorbance of the blank from all standard and sample readings.

-

Plot the corrected absorbance values for the standards against their known concentrations to generate a standard curve.

-

Determine the concentration of the unknown samples by interpolating their absorbance values on the standard curve.

-

Alternatively, use the Beer-Lambert law (A = εcl) if the molar extinction coefficient (ε) of the PCMNP-thiol adduct is known.[10]

Quantitative Data & Interpretation

Summarizing the spectral data is key for reproducible science. While the exact values can vary slightly with buffer conditions, the following table provides illustrative data for a typical PCMNP-thiol reaction.

| Parameter | PCMNP (Unreacted) | PCMNP-Thiol Adduct | Significance |

| Typical λmax | ~330-350 nm | ~410-420 nm | A clear spectral shift enables specific measurement of the product. |

| Molar Extinction (ε) | Variable | ~15,000 M⁻¹cm⁻¹ | A high ε value for the product ensures high sensitivity for the assay. |

| Stoichiometry | - | 1:1 (PCMNP:Thiol) | Allows for direct molar quantification of reactive thiols. |

Note: The molar extinction coefficient should be determined empirically under the specific experimental conditions used, as it is sensitive to pH and buffer composition.

Applications in Research and Drug Development

The specific and chromogenic nature of the PCMNP-thiol reaction lends itself to several critical applications:

-

Enzyme Active Site Titration: For enzymes that rely on a cysteine residue for catalysis, PCMNP can be used to titrate the number of accessible, reactive thiols per molecule, providing insight into the enzyme's structure and purity.[4]

-

Quantification of Cellular Thiols: It can be used to measure the concentration of low-molecular-weight thiols like glutathione, a key antioxidant, in cell lysates and biological fluids.[2]

-

Drug Discovery Screening: In drug development, PCMNP can be used in competitive binding assays to screen for compounds that bind to the cysteine residues of a target protein, identifying potential covalent inhibitors.

-

Protein Folding and Conformation Studies: The accessibility of cysteine residues to PCMNP can change depending on the protein's folding state, making it a useful probe to study conformational changes.

Conclusion

The mechanism of action of 2-Chloromercuri-4-nitrophenol with thiols is a robust and elegant example of targeted chemical biology. By forming a stable mercaptide bond, it effectively "captures" reactive sulfhydryl groups. The simultaneous perturbation of its integrated nitrophenol chromophore provides a clear and quantifiable spectrophotometric signal. This combination of high affinity and built-in reporting makes PCMNP an invaluable and enduring tool for researchers and drug developers seeking to probe the critical roles of thiols in biological systems.

References

-

PrepChem.com. (n.d.). Synthesis of 2-Methylthio-5-nitro-pyridine. Retrieved from [Link]

-

Oliveira, C. S., Guedes, R. C., & Soares, A. M. (2020). Sulfhydryl groups as targets of mercury toxicity. Journal of Toxicology and Environmental Health, Part B, 23(5), 213-231. Available from: [Link]

-

Barber, M. R., & Anders, M. W. (2011). New insights into the metabolism of organomercury compounds: Mercury-containing cysteine S-conjugates are substrates of human glutamine transaminase K and potent inactivators of cystathionine γ-lyase. Chemical Research in Toxicology, 24(11), 1876-1886. Available from: [Link]

-

Parkin, G. (2007). Synthesis, Structure and Reactivity of Two–Coordinate Mercury Alkyl Compounds with Sulfur Ligands. Dalton Transactions, (35), 3937-3945. Available from: [Link]

-

Wikipedia. (n.d.). Organomercury chemistry. Retrieved from [Link]

-

Sterna, B., & Gratunik-Sebek, E. (2006). Spectrophotometric Determination of Thiols in Pure Substances and Pharmaceutical Preparations. Acta Poloniae Pharmaceutica - Drug Research, 63(6), 743-748. Available from: [Link]

-

Albert Einstein College of Medicine. (2020). Sulfhydryl groups as targets of mercury toxicity. Retrieved from [Link]

-

Li, M. L., et al. (2010). Improved process for the synthesis of 2-mercapto-5-methoxyimidazo[4,5-b]pyridine. Chinese Journal of Applied Chemistry, 27(1), 122-124. Available from: [Link]

-

Chemdad. (n.d.). 2-Chloro-4-nitrophenol. Retrieved from [Link]

-

Giles, N. M., & Giles, G. I. (2011). Quantification of Thiols and Disulfides. Methods in Molecular Biology, 778, 167-176. Available from: [Link]

-

ResearchGate. (2006). Spectrophotometric Determination of Thiols in Pure Substances and Pharmaceutical Preparations. Retrieved from [Link]

- Google Patents. (n.d.). CN101993414A - Method for preparing 2-mercaptopyridine.

-

Poutsma, J. C., et al. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS Omega, 8(10), 9345-9352. Available from: [Link]

-

Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactions of Thiols. Retrieved from [Link]

-

Innova Biosciences. (2016). Thiol Quantification kit. Retrieved from [Link]

-

Longdom Publishing. (2022). Ellman's Reagent Usage for Estimation of Thiol Groups in Laboratory. Retrieved from [Link]

Sources

- 1. Sulfhydryl groups as targets of mercury toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 3. Organomercury chemistry - Wikipedia [en.wikipedia.org]

- 4. New insights into the metabolism of organomercury compounds: Mercury-containing cysteine S-conjugates are substrates of human glutamine transaminase K and potent inactivators of cystathionine γ-lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Chloro-4-nitrophenol CAS#: 619-08-9 [m.chemicalbook.com]

- 6. 2-Chloro-4-nitrophenol Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 8. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. longdom.org [longdom.org]

Introduction: A Multifunctional Synthetic Building Block

An In-depth Technical Guide to the Core Reactivity of 2-Chloromercuri-4-nitrophenol

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the fundamental reactivity of 2-Chloromercuri-4-nitrophenol, a specialized organometallic compound. While direct literature on this specific molecule is limited, its chemical behavior can be expertly extrapolated from the well-established principles of arylmercury chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, core reactions at the carbon-mercury bond, transformations of its other functional moieties, and critical safety protocols. The guide emphasizes the causality behind experimental choices, providing both theoretical grounding and practical methodologies for leveraging this compound as a versatile synthetic intermediate.

2-Chloromercuri-4-nitrophenol is an organomercury compound featuring a unique convergence of functional groups on a phenyl scaffold: a reactive carbon-mercury (C-Hg) bond, an electron-withdrawing nitro group, and an acidic phenolic hydroxyl group. This distinct arrangement makes it a potentially valuable, albeit underutilized, intermediate in organic synthesis, particularly for the construction of complex substituted phenols. The C-Hg bond serves as a linchpin for transition metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse organic fragments. The nitro and hydroxyl groups offer additional handles for chemical modification and influence the reactivity of the aromatic ring. Understanding the interplay of these groups is paramount to unlocking the synthetic potential of this molecule.

CRITICAL SAFETY DIRECTIVE: Handling Organomercury Compounds

All forms of mercury are toxic, and organomercury compounds present a severe hazard due to their ability to be absorbed through the skin, including through standard laboratory gloves like latex.[1][2][3] Low molecular weight organomercurials can penetrate human skin and protective materials with ease.[1] They are acutely toxic by all routes of exposure (inhalation, ingestion, skin contact) and should be treated with extreme caution.[1][3]

Mandatory Personal Protective Equipment (PPE)

Due to the high toxicity and permeability of organomercurials, a stringent PPE protocol is non-negotiable.

| PPE Item | Specification | Rationale |

| Gloves | Double gloving: An inner pair of Silver Shield/4H laminate gloves under a heavy-duty, long-cuffed outer pair of nitrile gloves.[1][2] Latex gloves are inadequate and must not be used. [1] | Laminate gloves provide superior resistance to permeation by organic mercury compounds. The outer nitrile glove offers splash protection and dexterity. |

| Eye Protection | ANSI Z87.1-compliant safety goggles and a full-face shield.[1] | Protects against splashes and absorption through the eyes. A face shield provides an additional barrier for the entire face. |

| Body Protection | Flame-resistant lab coat, long pants, and closed-toe shoes. | Provides a barrier against accidental spills. |

Engineering Controls and Work Practices

-

Fume Hood: All manipulations of 2-Chloromercuri-4-nitrophenol, including weighing and solution preparation, must be conducted inside a certified chemical fume hood to prevent inhalation of any volatile traces or dust.[4]

-

Designated Area: All work with this compound should be restricted to a designated area within the lab, clearly marked with hazard warnings.[1]

-

Secondary Containment: Store the compound in a tightly sealed, clearly labeled primary container placed within a larger, unbreakable secondary container.[1][3] Dispense the material over a tray to contain any spills.[2]

-

Waste Disposal: All contaminated materials (gloves, pipette tips, glassware) must be disposed of as hazardous mercury waste according to institutional protocols. Never dispose of mercury waste down the sink.[2][3]

-

Spill Response: A mercury spill kit must be readily available. Do not attempt to clean up a spill unless you are trained to do so. For any significant spill, evacuate the area immediately and contact emergency services.[2][3]

Synthesis of 2-Chloromercuri-4-nitrophenol

The most logical synthesis of the title compound is through the direct electrophilic mercuration of 4-nitrophenol. The hydroxyl group is a powerful activating, ortho-, para- director, while the nitro group is a deactivating, meta- director. The strong activating effect of the hydroxyl group will direct the incoming mercury electrophile to the position ortho to it.

Proposed Synthesis Pathway

Experimental Protocol: Electrophilic Mercuration

This protocol is a representative procedure based on established methods for phenol mercuration.

-

Setup: In a certified fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Dissolve 1.0 equivalent of 4-nitrophenol in a suitable solvent such as a water/ethanol mixture.

-

Reagent Addition: In a separate flask, dissolve 1.0 equivalent of mercury(II) acetate in warm water. Add this solution dropwise to the stirred 4-nitrophenol solution at room temperature.

-

Causality Note: Mercury(II) acetate is a common electrophilic mercurating agent. The acetate ligand is sufficiently labile to allow for electrophilic attack on the activated aromatic ring.

-

-

Reaction: Gently heat the reaction mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC.

-

Anion Exchange: After cooling to room temperature, add a saturated aqueous solution of sodium chloride (NaCl) in excess to the reaction mixture. Stir vigorously for 30 minutes. The intermediate acetoxymercuri compound will exchange the acetate for a chloride ion, precipitating the less soluble 2-Chloromercuri-4-nitrophenol.

-

Causality Note: The chloromercuri derivative is often more crystalline and easier to isolate than the acetoxymercuri precursor.

-

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Purification: Wash the solid sequentially with cold water and a minimal amount of cold ethanol to remove unreacted starting materials and salts. Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.

Core Reactivity at the Carbon-Mercury Bond

The C-Hg bond is the epicenter of the compound's synthetic utility. It is a relatively weak covalent bond that can be cleaved under various conditions to be replaced by hydrogen, halogens, or, most importantly, carbon fragments via transmetalation.

Protodemercuration: Replacement with Hydrogen

Protodemercuration (or protolysis) is the cleavage of the C-Hg bond by a proton source, replacing the mercuri group with a hydrogen atom. This reaction effectively reverses the mercuration process.

Mechanism: The reaction proceeds via an electrophilic aromatic substitution mechanism (SEAr), where a proton (H⁺) acts as the electrophile, attacking the carbon atom bearing the mercury.

Experimental Protocol: Protodemercuration

-

Setup: In a fume hood, dissolve 2-Chloromercuri-4-nitrophenol in a suitable solvent like ethanol or THF in a round-bottom flask.

-

Acidification: Add an excess of concentrated hydrochloric acid (HCl) to the solution.

-

Reaction: Stir the mixture at room temperature or with gentle heating. The reaction is typically rapid.

-

Workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-nitrophenol.

Transmetalation for Carbon-Carbon Bond Formation

This is the most powerful application of arylmercurials. The organic group can be transferred from mercury to a more synthetically versatile metal, typically palladium, which then participates in a catalytic cross-coupling cycle.[5] This enables the formation of new C-C bonds under relatively mild conditions.[6] Organomercurials are stable and can tolerate a wide range of functional groups, making them valuable precursors in complex syntheses.[5]

The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8]

Representative Protocol: Heck-Type Reaction with an Alkene The Heck reaction couples an organometallic species with an alkene.[9][10] While typically performed with organohalides, organomercurials are also competent coupling partners following transmetalation.

-

Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, 4-10 mol%), and a suitable base (e.g., triethylamine).

-

Reagents: Add 2-Chloromercuri-4-nitrophenol (1.0 eq.), the alkene (e.g., styrene or butyl acrylate, 1.2 eq.), and a polar aprotic solvent like DMF or acetonitrile.

-

Reaction: Heat the mixture, typically between 80-120 °C, and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Purification: Wash the combined organic layers, dry over a drying agent, and concentrate. Purify the crude product by column chromatography on silica gel to isolate the substituted alkene.

Reactivity of Peripheral Functional Groups

The nitro and hydroxyl groups are not merely spectators and can be manipulated to further increase molecular complexity.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, a crucial functional group in pharmaceuticals. A variety of methods are available, and the choice of reagent is critical to ensure compatibility with the C-Hg bond.[11]

-

Catalytic Hydrogenation: Using catalysts like Pd/C with H₂ gas is a common method. However, this may also cleave the C-Hg bond.

-

Metal/Acid Reduction: Strong reducing systems like Sn/HCl or Fe/HCl are highly effective for nitro group reduction but will almost certainly cause protodemercuration.[11]

-

Milder Transfer Hydrogenation: Reagents like sodium borohydride (NaBH₄) in the presence of a catalyst or trichlorosilane (HSiCl₃) may offer better chemoselectivity, preserving the C-Hg bond while reducing the nitro group.[12][13]

Experimental Protocol: Chemoselective Nitro Reduction

-

Setup: In a round-bottom flask, dissolve 2-Chloromercuri-4-nitrophenol in a solvent like ethanol.

-

Reagent Addition: Cool the solution in an ice bath. Cautiously add a solution of a mild reducing agent like sodium dithionite or a carefully controlled amount of a borohydride reagent.

-

Reaction: Allow the reaction to stir at a low temperature, slowly warming to room temperature while monitoring progress by TLC.

-

Workup: Quench the reaction carefully with water. Adjust the pH to be basic and extract the product with an organic solvent.

-

Purification: Dry and concentrate the organic extracts. Purify by chromatography to obtain 2-Chloromercuri-4-aminophenol.

Alkylation of the Phenolic Group

The acidic proton of the hydroxyl group can be removed by a base to form a phenoxide, which is a potent nucleophile. This allows for O-alkylation to form ethers, a common modification in drug development.[14]

Experimental Protocol: Williamson Ether Synthesis

-

Setup: Dissolve 2-Chloromercuri-4-nitrophenol in a polar aprotic solvent like DMF or acetone.

-

Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃), to deprotonate the phenol.

-

Causality Note: A non-nucleophilic inorganic base is used to prevent competition with the alkylating agent. Stronger bases like hydroxides could potentially attack the C-Hg bond.

-

-

Alkylation: Add the alkylating agent (e.g., methyl iodide, benzyl bromide) and heat the mixture (typically 50-80 °C) until the reaction is complete.

-

Workup: Cool the mixture, filter off the inorganic salts, and partition the filtrate between water and an organic solvent.

-

Purification: Wash, dry, and concentrate the organic phase. Purify the resulting ether by column chromatography.

Summary of Physicochemical & Spectroscopic Data

| Property | Value / Description | Source / Note |

| Molecular Formula | C₆H₄ClHgNO₃ | - |

| Molecular Weight | 374.15 g/mol | - |

| Appearance | Expected to be a pale yellow or off-white crystalline solid. | Based on related nitrophenol compounds. |

| Melting Point | Not experimentally determined. Likely >150 °C. | Organomercurials are typically high-melting solids. |

| Solubility | Likely soluble in polar aprotic solvents (DMF, DMSO), sparingly soluble in alcohols, and insoluble in water and nonpolar hydrocarbons. | General property of polar organometallics. |

| ¹H NMR (Predicted) | Aromatic protons would appear as complex multiplets in the 7.0-8.5 ppm range, influenced by the -OH, -NO₂, and -HgCl substituents. The phenolic proton would be a broad singlet. | Prediction based on substituent effects. |

| ¹³C NMR (Predicted) | Aromatic carbons would appear between 110-160 ppm. The carbon directly bonded to mercury (C-Hg) would show coupling to the ¹⁹⁹Hg isotope (I=1/2, 16.87% abundance), resulting in satellite peaks. | Key diagnostic feature for C-Hg compounds. |

| Mass Spec (Predicted) | The mass spectrum would show a characteristic isotopic pattern for both mercury and chlorine, providing unambiguous identification. | Prediction based on natural isotopic abundances. |

Conclusion and Future Outlook

2-Chloromercuri-4-nitrophenol, while not a commonplace reagent, represents a platform for significant molecular elaboration. Its core reactivity is dominated by the C-Hg bond, which serves as a robust precursor for palladium-catalyzed cross-coupling reactions—a cornerstone of modern drug discovery and materials science. The ability to sequentially or concurrently modify the nitro and phenolic groups adds layers of synthetic versatility. Future research should focus on exploring the full scope of its participation in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille) and on developing milder, more chemoselective protocols for manipulating its peripheral functional groups. Given the inherent toxicity of organomercurials, a parallel focus on developing catalytic, mercury-free alternatives for these transformations remains a critical goal for the scientific community. However, for specific, challenging synthetic problems, the unique reactivity profile of compounds like 2-Chloromercuri-4-nitrophenol ensures their continued relevance in the advanced chemist's toolbox.

References

Sources

- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 2. www-group.slac.stanford.edu [www-group.slac.stanford.edu]

- 3. ehs.gatech.edu [ehs.gatech.edu]

- 4. concordia.ca [concordia.ca]

- 5. zenodo.org [zenodo.org]

- 6. researchgate.net [researchgate.net]

- 7. nobelprize.org [nobelprize.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Heck reaction - Wikipedia [en.wikipedia.org]

- 10. Heck Reaction [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

Introduction: The Convergence of Mercury and Nitrophenols

An In-Depth Technical Guide to the Discovery and History of Organomercurial Nitrophenols

The history of medicinal chemistry is marked by the serendipitous and often hazardous exploration of potent chemical agents. Among these, organomercurial compounds hold a significant, albeit controversial, place. For centuries, mercury and its inorganic salts were mainstays in therapeutics, particularly for infectious diseases like syphilis.[1][2][3] The early 20th century witnessed a paradigm shift towards organometallic chemistry, leading to the development of organomercurials—compounds featuring a direct carbon-mercury bond—which offered a new class of antiseptics, diuretics, and fungicides.[2][4][5][6]

This guide delves into a specific and chemically significant subgroup: the organomercurial nitrophenols. These molecules combine the inherent biological activity of the organomercury moiety with the distinct chemical properties of nitrophenols, a class of compounds used as intermediates in the synthesis of dyes, pharmaceuticals, and pesticides.[7] We will explore the chronological discovery, the fundamental chemistry of their synthesis, their applications, and the toxicological concerns that ultimately led to their decline. This document serves as a technical resource for researchers and drug development professionals, providing not only historical context but also detailed procedural insights grounded in the primary literature.

Historical Trajectory: From Inorganic Salts to Targeted Organometallics

The therapeutic use of mercury dates back to ancient Chinese, Greek, and Roman medicine, where compounds like cinnabar (mercury sulfide) were used to treat various skin ailments.[1][2][5][8] The Renaissance, led by figures like Paracelsus, saw the widespread adoption of inorganic mercury salts such as calomel (mercurous chloride) and corrosive sublimate (mercuric chloride) for treating the syphilis epidemic that swept through Europe in the late 15th century.[1][2][8]

However, the high toxicity and poor therapeutic index of these inorganic compounds were significant drawbacks. The dawn of the 20th century brought a more nuanced approach with the advent of organomercurials. The rationale was that attaching the mercury atom to an organic scaffold could modulate its toxicity and improve its efficacy. This led to the development of now-famous compounds like Merbromin (Mercurochrome) and Thimerosal (Merthiolate), which became common topical antiseptics.[4][6] Phenylmercuric salts, in particular, gained prominence for their potent antiseptic and antifungal properties.[4][6][9] It was within this context of exploring new organomercurial structures that chemists turned their attention to the mercuration of substituted aromatic rings, including nitrophenols.

The Genesis of Organomercurial Nitrophenols: The Mercuration Reaction

The core reaction for creating organomercurial nitrophenols is the direct mercuration of a nitrophenol ring. This is an electrophilic aromatic substitution reaction where an electrophilic mercury species, typically from mercuric acetate (Hg(OAc)₂), replaces a hydrogen atom on the aromatic ring. The groundwork for this type of reaction was laid by Otto Dimroth, who first reported the mercuration of benzene in 1898.[6][10]

Mechanistic Principles of Mercuration

The mercuration of an aromatic ring like phenol proceeds via the attack of the electron-rich ring on the electrophilic mercury (Hg²⁺) center. This forms a positively charged intermediate (a sigma complex or mercurinium ion), which then loses a proton to restore aromaticity, resulting in the organomercury product. The presence of activating groups (like the hydroxyl group of a phenol) and deactivating groups (like the nitro group) directs the position of the incoming mercury substituent.

Caption: Generalized workflow of electrophilic mercuration on a nitrophenol ring.

Seminal Studies on the Mercuration of o-Nitrophenol

Early investigations into the mercuration of nitrophenols revealed a fascinating dependence on reaction conditions, a key insight for synthetic chemists. Work by Hantzsch and Auld in 1906, and later by Raiziss and Proskouriakoff in 1922, established the initial groundwork.[11] A pivotal 1927 study further clarified the directing effects and reaction outcomes.[11][12]

It was demonstrated that the choice of reaction environment dictates the isomeric product distribution:

-

Fusion Conditions: When o-nitrophenol is fused directly with mercuric acetate without a solvent, mercuration occurs preferentially at the 6-position (ortho to the hydroxyl group and meta to the nitro group), yielding 6-acetoxymercuri-2-nitrophenol. Dimercuration is minimal under these conditions.[11]

-

Aqueous Alcohol Solvent: In contrast, when the reaction is conducted in a boiling aqueous alcohol solution, the primary product is the 4-acetoxymercuri-2-nitrophenol, where mercuration occurs at the 4-position (para to the hydroxyl group). This method, however, also leads to significant amounts of the 4,6-diacetoxymercuri-2-nitrophenol byproduct.[11]

This demonstrates a critical principle in synthetic design: the solvent and reaction medium can profoundly influence regioselectivity in electrophilic aromatic substitution.

Caption: Influence of reaction conditions on the mercuration of o-nitrophenol.

Key Compounds and Synthetic Protocols

While direct mercuration of nitrophenols was explored, the most commercially and medically significant related compound was phenylmercuric nitrate . Though not a nitrophenol itself (the nitro group is part of the nitrate salt, not on the phenyl ring), its synthesis and history are intrinsically linked to this field of chemistry.

Properties of Phenylmercuric Nitrate

Phenylmercuric nitrate is a white crystalline powder that is sparingly soluble in most common solvents but has found use as a potent antiseptic and preservative.[9][13][14]

| Property | Value | Source(s) |

| Chemical Formula | C₆H₅HgNO₃ | [13] |

| Appearance | White crystalline powder | |

| Melting Point | 181-185 °C (with decomposition) | [13] |

| Solubility in Water | ~1 part per 1000 at 60 °C | [13] |

| Solubility in Alcohol | ~3-4 parts per 1000 at room temp. | [13] |

| Primary Use | Antiseptic, Fungicide, Preservative | [6][9][14] |

Experimental Protocol 1: Synthesis of 6-Acetoxymercuri-2-nitrophenol (Fusion Method)

This protocol is based on the solvent-free method described in the literature, which favors mercuration at the 6-position.[11] This self-validating system relies on the physical properties of the product for purification.

Objective: To synthesize 6-acetoxymercuri-2-nitrophenol via direct fusion of o-nitrophenol and mercuric acetate.

Materials:

-

o-Nitrophenol

-

Mercuric acetate

-

Glacial acetic acid

-

Heating mantle and round-bottom flask

-

Filtration apparatus

Procedure:

-

Reactant Fusion: In a suitable flask, combine equimolar amounts of o-nitrophenol and mercuric acetate.

-

Heating: Gently heat the mixture. The reactants will melt and react. Continue heating until the reaction is complete, as indicated by the cessation of acetic acid evolution.

-

Isolation: Allow the reaction mixture to cool and solidify.

-

Purification: The resulting solid crude product is triturated with glacial acetic acid, in which the desired 6-mercurated product is only moderately soluble, while unreacted starting materials and other isomers may have different solubilities.

-

Crystallization: The product is collected by filtration and can be further purified by crystallization from glacial acetic acid to yield pale brownish-yellow micro-clusters.[11]

-

Validation: The identity and purity of the product can be confirmed by melting point analysis and conversion to the corresponding iodo-nitrophenol for orientation verification.

Experimental Protocol 2: Synthesis of Phenylmercuric Nitrate

The industrial synthesis of phenylmercuric nitrate is typically a two-step process, starting with the mercuration of benzene.[13][15]

Objective: To synthesize phenylmercuric nitrate from benzene.

Step 1: Synthesis of Phenylmercuric Acetate

-

Reaction Setup: Charge a flask equipped with a reflux condenser and stirrer with glacial acetic acid and benzene.[15]

-

Mercuric Oxide Addition: Add mercuric oxide (red or yellow) to the flask. Gentle heating may be required to dissolve the oxide.[15]

-

Catalysis (Optional but Recommended): To accelerate the slow mercuration of benzene, a catalyst such as a small amount of boron trifluoride or hydrofluoric acid can be added.[15]

-

Reflux: Reflux the reaction mixture for several hours (e.g., 2 hours) to drive the reaction to completion.[15]

-

Isolation: After reflux, concentrate the reaction mixture by distilling off the excess benzene and acetic acid. Pour the concentrated solution into cold water to precipitate the crude phenylmercuric acetate.[15]

-

Purification: Filter the white precipitate, wash with cold water, and air-dry.

Step 2: Conversion to Phenylmercuric Nitrate

-

Dissolution: Dissolve the purified phenylmercuric acetate in a suitable inert solvent where it has reasonable solubility, such as aqueous alcohol or dioxan.[13]

-

Metathesis Reaction: Add a concentrated aqueous solution of a suitable nitrate salt (e.g., sodium nitrate, silver nitrate). An excess of the nitrate salt is used to drive the equilibrium. The reaction proceeds via a salt metathesis, where the acetate and nitrate anions are exchanged.

-

Precipitation: Dilute the mixed solution with water. Phenylmercuric nitrate is less soluble than the acetate precursor and will precipitate out of the solution.[13]

-

Final Isolation: Collect the phenylmercuric nitrate crystals by filtration, wash thoroughly with water, and dry. The purity can be assessed by its characteristic melting point and X-ray spectrum.[13]

Caption: Two-step workflow for the synthesis of phenylmercuric nitrate.

Applications, Toxicity, and Obsolescence

The primary driver for the development of organomercurial nitrophenols and related compounds was their powerful antimicrobial activity. Phenylmercuric nitrate was used as a topical antiseptic and, notably, as a preservative in parenteral and ophthalmic preparations to prevent bacterial and fungal growth.[4][9][14] However, a key limitation was that many of these compounds were found to be primarily bacteriostatic (inhibiting growth) rather than bactericidal (killing organisms).[5][8]

The downfall of organomercurials was their inherent toxicity. Mercury compounds are potent poisons, with organomercurials being particularly hazardous due to their ability to cross biological membranes.[3][16] The primary mechanisms of toxicity involve the high affinity of mercury for thiol (-SH) groups in enzymes and proteins, leading to widespread cellular dysfunction.[16] This manifests clinically as severe damage to the central nervous system (neurotoxicity) and the kidneys (nephrotoxicity).[4][16][17]

With the discovery of penicillin in the 1940s and the subsequent development of a vast arsenal of safer and more effective antibiotics and preservatives, the therapeutic use of organomercurials plummeted.[5][6][8] Today, their application is highly restricted. Phenylmercuric nitrate remains in use only in very low concentrations as a preservative in some multi-dose eye drops, one of the last vestiges of a once-prominent class of therapeutic agents.[9]

Conclusion

The story of organomercurial nitrophenols is a microcosm of the broader history of medicinal chemistry. It reflects a journey from broad-spectrum, highly toxic inorganic agents to more refined organometallic structures. The detailed synthetic work on the mercuration of nitrophenols showcases the growing sophistication of chemists in controlling reaction outcomes. Ultimately, however, the field was superseded by compounds with far superior safety profiles. For modern researchers, this history serves as a crucial lesson in the relentless pursuit of therapeutic efficacy balanced with an ever-deeper understanding of toxicology and mechanism of action.

References

-

Risher, J. F., Murray, H. E., & Prince, G. R. (2002). Organic Mercury Compounds: Human Exposure and Its Relevance to Public Health. Toxicology and Industrial Health, 18(3), 109-160. [Link]

-

Li, Q., et al. (2022). Mercury and Mercury-Containing Preparations: History of Use, Clinical Applications, Pharmacology, Toxicology, and Pharmacokinetics in Traditional Chinese Medicine. Frontiers in Pharmacology. [Link]

-

Norn, S., Permin, H., Kruse, E., & Kruse, P. R. (2008). [Mercury--a major agent in the history of medicine and alchemy]. Dansk medicinhistorisk arbog, 36, 21-40. [Link]

-

Hodgson, H. H., & Bailey, J. (1927). THE MERCURATION OF o-NITROPHENOL. Journal of the American Chemical Society, 49(11), 2840-2842. [Link]

-

Norn, S., et al. (2008). Mercury--a major agent in the history of medicine and alchemy. ResearchGate. [Link]

-

Stanton, J. (2024). Heavy Metal Blues: The History of Medicinal Mercury. Psychology Today. [Link]

-

Wikipedia contributors. (n.d.). Organomercury chemistry. Wikipedia. [Link]

-

Pavlovic, G., & Siketic, S. (2011). Mercury based drugs in history of medicine. ResearchGate. [Link]

- Christiansen, W. G. (1938). U.S. Patent No. 2,131,008. Washington, DC: U.S.

- Loter, A. (1950). U.S. Patent No. 2,502,222. Washington, DC: U.S.

-

Wikipedia contributors. (n.d.). Phenylmercuric nitrate. Wikipedia. [Link]

-

Journal of the American Chemical Society. (n.d.). THE MERCURATION OF o-NITROPHENOL. [Link]

-

USP. (n.d.). Phenylmercuric Nitrate. USP-NF. [Link]

-

Woollett, G. H., & Coulter, V. A. (1934). The Preparation of Phenyl Mercuric Nitrate. Journal of the American Chemical Society, 56(9), 1922-1922. [Link]

-

Semantic Scholar. (n.d.). [Mercury--a major agent in the history of medicine and alchemy]. [Link]

-

Sanfeliu, C., Sebastià, J., Cristòfol, R., & Rodríguez-Farré, E. (2003). Neurotoxicity of organomercurial compounds. Neurotoxicity research, 5(4), 283-305. [Link]

-

Handbook of Pharmaceutical Excipients. (n.d.). Phenylmercuric Nitrate. [Link]

-

Tan, S. W., et al. (2021). The Toxicity of Mercury and Its Chemical Compounds: Molecular Mechanisms and Environmental and Human Health Implications: A Comprehensive Review. ACS Omega. [Link]

-

Agency for Toxic Substances and Disease Registry. (2021). DISPOSITION OF PEER REVIEW COMMENTS FOR TOXICOLOGICAL PROFILE FOR NITROPHENOLS. [Link]

-

Wikipedia contributors. (n.d.). Oxymercuration reaction. Wikipedia. [Link]

-

Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols. [Link]

-

UCF CHM2210. (2020, October 14). Chapter 8.7 - Oxymercuration-Demercuration Reactions [Video]. YouTube. [Link]

-

Wikiwand. (n.d.). Organomercury chemistry. [Link]

Sources